molecular formula C13H19NO B156125 2-Phenyl-2-piperidin-1-YL-ethanol CAS No. 135286-01-0

2-Phenyl-2-piperidin-1-YL-ethanol

Cat. No. B156125
M. Wt: 205.3 g/mol
InChI Key: WBDNHYWAUADMHW-UHFFFAOYSA-N
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Description

The compound of interest, 2-Phenyl-2-piperidin-1-YL-ethanol, is a structural analog of various compounds discussed in the provided papers. While the exact compound is not directly mentioned, the papers provide insights into similar compounds with piperidine and ethanol moieties, which are relevant for understanding the chemical behavior and synthesis of related structures.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent . Similarly, the enzymatic resolution of N-Boc-piperidine-2-ethanol, a process involving remote stereocenter discrimination, is achieved through sequential transesterification mediated by two enzymes with opposite enantioselectivity . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-Phenyl-2-piperidin-1-YL-ethanol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Phenyl-2-piperidin-1-YL-ethanol has been characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These studies reveal the importance of intermolecular hydrogen bonding in the stabilization of the molecular structure, which is a key factor to consider in the analysis of 2-Phenyl-2-piperidin-1-YL-ethanol.

Chemical Reactions Analysis

The chemical behavior of related compounds includes reactions such as Knoevenagel condensation , enzymatic transesterification , and oxidation . These reactions are indicative of the types of chemical transformations that 2-Phenyl-2-piperidin-1-YL-ethanol may undergo, including potential enzymatic resolutions and condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Phenyl-2-piperidin-1-YL-ethanol can be inferred from their molecular interactions and stability. For instance, the formation of hydrogen-bonded complexes between piperidine-ethanol and other molecules, such as 2,6-dichloro-4-nitrophenol and p-hydroxybenzoic acid , suggests that 2-Phenyl-2-piperidin-1-YL-ethanol may also form similar complexes, affecting its solubility and reactivity. The stability of these compounds under various conditions, such as acidic or alkaline environments, is also crucial for understanding their behavior .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Stenusine and Piperidin-2-one : 2-Phenyl-2-piperidin-1-yl-ethanol was used in the efficient oxidation process to generate piperidin-2-one, which was further utilized in the synthesis of stenusine, a natural product found in Stenus beetles (Castro et al., 2005).

  • Synthesis of Antimicrobial Agents : This compound played a role in synthesizing various antimicrobial agents, showing significant activity against certain bacteria and fungi. Electron withdrawing and releasing groups on the phenyl ring were key factors in enhancing antimicrobial activity (Kottapalle & Shinde, 2021).

  • Development of Piperidine Ring–Modified Analogs : Novel alcohol and methyl ether analogs of methyl phenyl(piperidin-2-yl)acetate were synthesized, involving modifications to the piperidine ring. This included alkylation and acylation steps, demonstrating the versatility of the compound in chemical synthesis (Ojo, 2012).

Chemical Structure and Analysis

  • X-Ray Crystallography : The X-ray analysis of related piperidine compounds provided insights into their molecular structure, critical for understanding chemical behavior and potential applications (Percino et al., 2015).

  • Protecting Group for Carboxylic Acids : In polymer chemistry, a derivative of 2-phenyl-2-piperidin-1-yl-ethanol was used as a protecting group for carboxylic acids, showing its utility in controlled chemical transformations (Elladiou & Patrickios, 2012).

Biological and Medicinal Applications

  • Anti-arrhythmic Activity : Piperidine-based compounds, synthesized from reactions involving 2-phenyl-2-piperidin-1-yl-ethanol, exhibited significant anti-arrhythmic activity, highlighting its potential in medical applications (Abdel‐Aziz et al., 2009).

  • Aldosterone Synthase Inhibition : Novel inhibitors for aldosterone synthase, a key enzyme in steroid hormone synthesis, were developed using derivatives of this compound. These inhibitors showed nanomolar range efficacy (Meguro et al., 2017).

  • Controlled Release of Bioactives : In the food industry, the inclusion complex with β-cyclodextrin and 2-phenyl ethanol (a derivative) was used in chitosan films for controlled release of bioactives, highlighting its utility in food technology (Zarandona et al., 2020).

Future Directions

Piperidine derivatives, including 2-Phenyl-2-piperidin-1-YL-ethanol, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a crucial role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-phenyl-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDNHYWAUADMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963570
Record name 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-piperidin-1-YL-ethanol

CAS RN

4641-59-2
Record name β-Phenyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4641-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanol, beta-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Castro-C, J Juárez-P, D Gnecco, JL Terán… - Tetrahedron …, 2005 - Elsevier
An efficient oxidation of (2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol 2 with bromine to generate the corresponding piperidin-2-one 3 in 96% is described. In addition, starting from 3…
Number of citations: 22 www.sciencedirect.com
SR Anderson, JT Ayers, KM DeVries, F Ito… - Tetrahedron …, 1999 - Elsevier
Here we describe a one-pot synthesis of a series of β-substituted amines as single enantiomers from an initial regioisomeric mixture of styrene oxide ring-opening products. We also …
Number of citations: 39 www.sciencedirect.com
S Escoubet, S Gastaldi, N Vanthuyne, G Gil, D Siri… - 2006 - Wiley Online Library
Thiyl radical mediated reversible H abstraction from the stereogenic center α to the nitrogen atom is a mild method to racemize benzylic amines. Owing to the sensitivity of atom‐transfer …

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